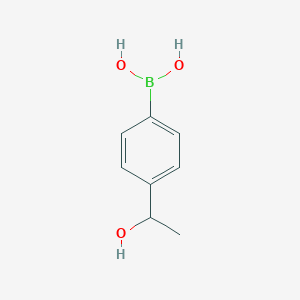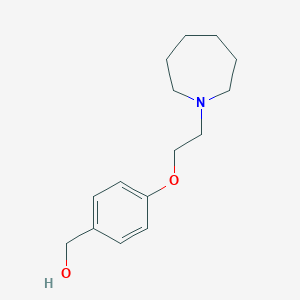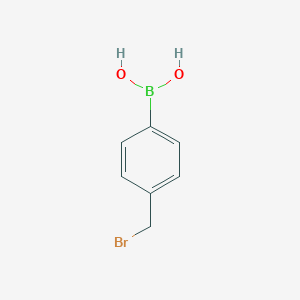
4-(溴甲基)苯硼酸
概述
描述
4-(Bromomethyl)phenylboronic acid (4-BMPBA) is a boronic acid derivative that has been widely studied for its potential applications in scientific research. It has been used in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry. 4-BMPBA is a versatile compound with a wide range of uses, from the synthesis of complex molecules to the development of new therapeutic agents.
科学研究应用
Autotaxin Inhibition
This compound is used in the design of boronic acid-based autotaxin inhibitors. Autotaxin is an enzyme involved in the synthesis of lysophosphatidic acid (LPA), which plays a role in various biological processes including cell proliferation, survival, and migration. Inhibitors of autotaxin have potential therapeutic applications in cancer and fibrotic diseases .
Boronated Phosphonium Salt Synthesis
4-(Bromomethyl)phenylboronic acid is involved in the synthesis of boronated phosphonium salts. These salts are studied for their potential use in various fields, including materials science for their thermal stability and as ionic liquids .
Gene Transfection
Studies have been conducted on the incorporation of boronic acid groups to enhance gene transfection capability. Gene transfection is a process by which foreign DNA is introduced into a cell. The boronic acid groups can improve the delivery and expression of genetic material .
Optical Glucose-Sensing
Investigations into the effect of boronic acid-positioning in optical glucose-sensing ensembles have been carried out using this compound. Optical glucose sensors are non-invasive devices that can measure glucose levels without the need for blood samples, which are beneficial for diabetes management .
作用机制
Target of Action
The primary targets of 4-(Bromomethyl)phenylboronic acid are various organic compounds involved in chemical reactions. This compound is often used as a reagent in organic synthesis . It can interact with these targets to form new compounds, playing a crucial role in the synthesis of various organic materials .
Mode of Action
4-(Bromomethyl)phenylboronic acid interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction that involves the formation of carbon-carbon bonds. The compound donates its boron atom to the target molecule, forming a new bond . This reaction is facilitated by a palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 4-(Bromomethyl)phenylboronic acid . This reaction is widely used in organic chemistry for the synthesis of various compounds. The downstream effects include the formation of new carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and can be readily prepared . Its bioavailability would depend on the specific conditions of the reaction it’s involved in, including factors like temperature, pH, and the presence of a suitable catalyst .
Result of Action
The primary result of the action of 4-(Bromomethyl)phenylboronic acid is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . This includes the synthesis of various organoboron reagents, organic semiconductor materials, and other functional molecular compounds .
Action Environment
The action of 4-(Bromomethyl)phenylboronic acid is influenced by various environmental factors. The compound is sensitive to moisture and should be stored in a cool, dry environment . The reaction it’s involved in, the Suzuki–Miyaura coupling, requires a palladium catalyst and is typically carried out under mild, functional group tolerant conditions . The efficiency of the reaction can be influenced by factors like temperature, pH, and the presence of other substances .
属性
IUPAC Name |
[4-(bromomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNOURKEZJZJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370818 | |
| Record name | 4-(Bromomethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)phenylboronic acid | |
CAS RN |
68162-47-0 | |
| Record name | 4-(Bromomethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(Bromomethyl)phenylboronic acid contribute to enhancing gene transfection efficiency?
A1: [] 4-(Bromomethyl)phenylboronic acid can be incorporated into Polyethylenimine (PEI) by reacting with its amine groups. [] This modification enhances gene delivery efficiency in two primary ways. First, the boronic acid groups improve the condensation ability of PEI with DNA, leading to more compact and stable complexes. [] Second, these groups facilitate cellular uptake, likely through interactions with cis-diol containing molecules like glycoproteins on cell surfaces. [] This highlights the compound's potential in developing more effective non-viral gene delivery vectors.
Q2: Can 4-(Bromomethyl)phenylboronic acid be utilized for sensing applications? If so, how?
A2: Yes, the reactivity of the bromomethyl group in 4-(Bromomethyl)phenylboronic acid makes it suitable for sensor development. [] For instance, it can be used as a linker molecule in electrochemical sensors for Lipopolysaccharide (LPS) detection. [] In this context, the phenylboronic acid moiety interacts with the cis-diol groups of LPS, anchoring it to the sensor surface. [] This allows for subsequent signal amplification and highly sensitive detection of LPS, demonstrating the compound's versatility in biosensing applications.
Q3: Are there any studies investigating the stability and compatibility of 4-(Bromomethyl)phenylboronic acid in different environments?
A3: While the provided research excerpts do not delve into the detailed stability profile of 4-(Bromomethyl)phenylboronic acid, its use in various applications suggests a degree of stability under specific conditions. [, ] Further research focused on its stability in different solvents, temperatures, and pH ranges would be beneficial to understand its limitations and potential applications better. Investigating its compatibility with different materials, especially in the context of sensor development, would be crucial for ensuring long-term performance and reliability.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



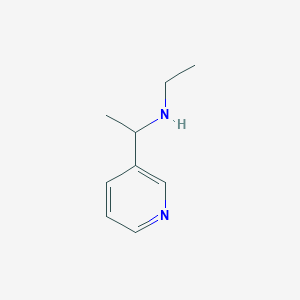

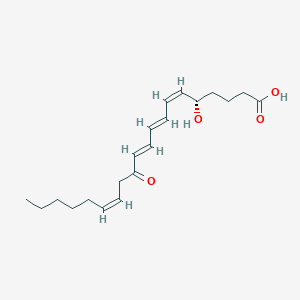


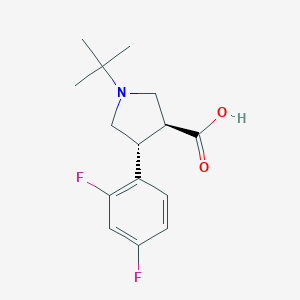
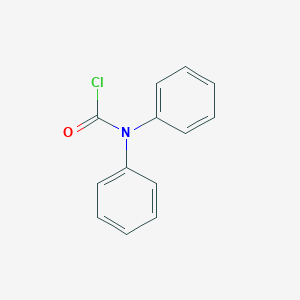
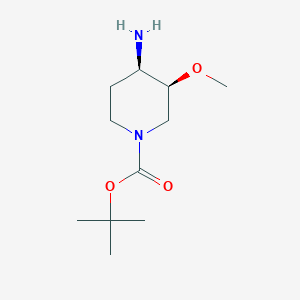
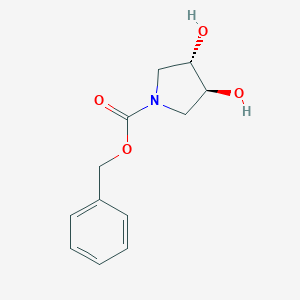
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)
